molecular formula C12H5F6NO3 B3075097 6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline-4-carboxylic Acid CAS No. 1025967-71-8

6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline-4-carboxylic Acid

Cat. No.: B3075097
CAS No.: 1025967-71-8
M. Wt: 325.16 g/mol
InChI Key: JRXUAVZRBBNIJM-UHFFFAOYSA-N
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Description

6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline-4-carboxylic Acid is a chemical compound known for its unique structure and properties It belongs to the quinoline family, which is characterized by a heterocyclic aromatic organic compound structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline-4-carboxylic Acid typically involves multi-step organic reactions. One common method includes the introduction of trifluoromethoxy and trifluoromethyl groups into the quinoline ring. This can be achieved through nucleophilic substitution reactions, where appropriate precursors are treated with reagents like trifluoromethoxy anion and trifluoromethyl anion under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing advanced catalytic processes and high-pressure reactors to ensure efficient production. The specific details of industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline-4-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives with altered functional groups.

    Reduction: Reduction reactions can modify the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.

    Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can result in a variety of functionalized quinoline compounds.

Scientific Research Applications

6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline-4-carboxylic Acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline-4-carboxylic Acid involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethoxy and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. These interactions can lead to the inhibition or activation of specific enzymes, influencing cellular processes and therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(trifluoromethoxy)quinoline-4-carboxylic Acid
  • 2-(trifluoromethyl)quinoline-4-carboxylic Acid
  • 6-methoxy-2-(trifluoromethyl)quinoline-4-carboxylic Acid

Uniqueness

6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline-4-carboxylic Acid is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups. These groups impart distinct electronic and steric properties, enhancing its reactivity and potential applications compared to similar compounds. The combination of these functional groups makes it a valuable compound for research and industrial applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5F6NO3/c13-11(14,15)9-4-7(10(20)21)6-3-5(22-12(16,17)18)1-2-8(6)19-9/h1-4H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXUAVZRBBNIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)C(=CC(=N2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5F6NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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